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The clinical development of Rislenemdaz (CERC-301), a selective N-methyl-D-aspartate

(NMDA) receptor subunit 2B (GluN2B) antagonist, for the treatment of major depressive

disorder (MDD) was halted after Phase II clinical trials failed to demonstrate efficacy. This guide

provides a detailed comparison of the Rislenemdaz trial data with successful alternative

treatments, offering insights for researchers, scientists, and drug development professionals in

the field of psychiatry.

Executive Summary
Rislenemdaz, an orally administered GluN2B antagonist, was investigated as a rapid-acting

antidepressant for patients with treatment-resistant depression (TRD). Despite a promising

mechanism of action targeting the glutamatergic system, the clinical trial program for

Rislenemdaz did not achieve its primary endpoints. The key Phase II study, Clin301-203

(NCT02459236), which evaluated 12 mg and 20 mg doses of Rislenemdaz as an adjunctive

therapy, failed to show a statistically significant improvement in depressive symptoms

compared to placebo.[1][2][3][4] In contrast, other NMDA receptor modulators, such as

esketamine and intravenous ketamine, have demonstrated significant efficacy in similar patient

populations, leading to their integration into clinical practice for TRD. This report presents a

comparative analysis of the clinical trial data, experimental protocols, and underlying signaling

pathways to elucidate the potential reasons for the failure of Rislenemdaz and to draw lessons

for future drug development endeavors.
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The following tables summarize the key quantitative outcomes from the Rislenemdaz Phase II

trial and compare them with data from successful NMDA receptor modulators and the standard

of care for treatment-resistant depression.

Table 1: Efficacy Data from the Rislenemdaz (CERC-301) Phase II Trial (Clin301-203)

Treatment Group

Primary Endpoint (Mean
Improvement from
Baseline on Bech-6 at
Days 2 & 4)

Secondary Endpoint (Mean
Improvement from
Baseline on HDRS-17 at
Day 2)

Placebo 3.82 (Period 1), 2.86 (Period 2) 6.24 (Period 1), 3.60 (Period 2)

Rislenemdaz 12 mg 2.50 (Period 1), 1.64 (Period 2) Not Reported

Rislenemdaz 20 mg 4.11 (Period 1), 3.38 (Period 2) 9.71 (Period 1), 5.38 (Period 2)

p-value vs. Placebo Not Statistically Significant[1] Not Statistically Significant

Table 2: Comparative Efficacy of NMDA Receptor Modulators in Treatment-Resistant

Depression

Drug Study
Primary
Endpoint

Efficacy
Outcome vs.
Placebo

p-value

Esketamine (56

mg)
NCT04599855

Change in

MADRS Score

from Baseline to

Day 28

LS Mean

Difference: -5.1
< 0.001

Esketamine (84

mg)
NCT04599855

Change in

MADRS Score

from Baseline to

Day 28

LS Mean

Difference: -6.8
< 0.001

Intravenous

Ketamine

Murrough et al.,

2013

Response Rate

at 24 hours

64% vs. 28%

(midazolam

active placebo)

< 0.006
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Table 3: Typical Response and Remission Rates for Standard of Care in Treatment-Resistant

Depression

Treatment Typical Response Rate Typical Remission Rate

Switching to another

antidepressant
20-30% 15-25%

Augmentation with atypical

antipsychotics
40-60% 25-40%

Electroconvulsive Therapy

(ECT)
>50% 30-50%

Experimental Protocols
Rislenemdaz (CERC-301) Phase II Trial (Clin301-203 /
NCT02459236)

Study Design: A 3-week, randomized, double-blind, placebo-controlled, sequential parallel

comparison design (SPCD) study.

Patient Population: 115 patients with Major Depressive Disorder (MDD) who had an

inadequate response to at least one selective serotonin reuptake inhibitor (SSRI) or

serotonin-norepinephrine reuptake inhibitor (SNRI) in the current episode.

Intervention: Patients received adjunctive treatment with either Rislenemdaz (12 mg or 20

mg) or a placebo. The SPCD design involved two one-week treatment periods. Placebo non-

responders in the first period were re-randomized to receive either Rislenemdaz or a

placebo in the second period.

Primary Outcome Measure: The mean improvement from baseline on the Bech-6, a

subscale of the Hamilton Depression Rating Scale (HDRS-17), averaged over days 2 and 4

post-dose.

Secondary Outcome Measures: Included the change from baseline in the HDRS-17 total

score.
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Esketamine Phase IV Trial (NCT04599855)
Study Design: A phase 4, double-blind, placebo-controlled randomized clinical trial.

Patient Population: 378 adults with treatment-resistant depression, defined as an inadequate

response to two or more oral antidepressants during the current depressive episode.

Intervention: After a two-week antidepressant-free period, participants were randomized to

receive fixed-dose intranasal esketamine (56 mg or 84 mg) or a matching placebo,

administered twice weekly for four weeks.

Primary Outcome Measure: Change in the Montgomery-Åsberg Depression Rating Scale

(MADRS) score from baseline to day 28.

Key Secondary Outcome Measure: Change in MADRS score from baseline to 24 hours post-

first dose.

Signaling Pathways and Experimental Workflows
Glutamatergic System and NMDA Receptor Antagonism
in Depression
The rationale for using NMDA receptor antagonists in depression stems from the hypothesis

that hyperactivity of the glutamatergic system contributes to the pathophysiology of the

disorder. Rislenemdaz, as a selective GluN2B antagonist, was designed to modulate this

pathway.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b10776263?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10776263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Simplified Signaling Pathway of NMDA Receptor Antagonism in Depression
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Caption: Simplified signaling pathway of NMDA receptor antagonism.
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Experimental Workflow of the Rislenemdaz Phase II Trial
The sequential parallel comparison design (SPCD) is a noteworthy feature of the Rislenemdaz
trial, intended to reduce the impact of high placebo response rates often seen in depression

studies.
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Experimental Workflow of the Rislenemdaz (CERC-301) Phase II Trial
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Caption: Rislenemdaz Phase II trial sequential parallel comparison design.
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Conclusion and Future Directions
The failure of Rislenemdaz in Phase II clinical trials, despite a sound scientific rationale,

underscores the complexities of developing novel antidepressants. The lack of separation from

placebo, even with a sophisticated trial design aimed at mitigating placebo response, suggests

that the clinical effect of Rislenemdaz at the doses tested was not robust enough to

demonstrate a meaningful benefit in patients with treatment-resistant depression.

In contrast, the successes of esketamine and intravenous ketamine highlight that modulation of

the NMDA receptor remains a viable strategy for the rapid treatment of depression. The

differences in outcomes between Rislenemdaz and ketamine/esketamine could be attributed

to several factors, including differences in their binding sites on the NMDA receptor, their

pharmacokinetic and pharmacodynamic profiles, and the specific patient populations studied.

For future drug development in this area, several key considerations emerge:

Dose-Ranging Studies: Thorough dose-finding studies are critical to ensure that the optimal

therapeutic window is identified before proceeding to larger, confirmatory trials.

Biomarker Development: The identification of biomarkers that can predict treatment

response to specific glutamatergic modulators would be invaluable in patient selection and

trial enrichment.

Understanding of Mechanism: A deeper understanding of the downstream effects of different

NMDA receptor antagonists is needed to rationalize the development of new agents with

improved efficacy and tolerability profiles.

The experience with Rislenemdaz serves as a valuable case study in the challenges of

translating preclinical promise into clinical success for psychiatric disorders. By carefully

dissecting the reasons for its failure and comparing them with the successes in the same

therapeutic class, the scientific community can refine its strategies for the development of the

next generation of antidepressants.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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